1-Phenyl-1,2,3,4-tetrahydroisoquinoline chloride

D1 dopamine receptor structure-activity relationship binding affinity

1-Phenyl-1,2,3,4-tetrahydroisoquinoline chloride (CAS 5464-92-6) is the hydrochloride salt of a bicyclic tetrahydroisoquinoline (THIQ) scaffold bearing a C-1 phenyl substituent. It serves as a privileged intermediate in the industrial synthesis of the overactive bladder drug solifenacin succinate (Vesicare), acting as a selective M3 muscarinic receptor antagonist precursor.

Molecular Formula C15H15ClN-
Molecular Weight 244.74 g/mol
Cat. No. B14748557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1,2,3,4-tetrahydroisoquinoline chloride
Molecular FormulaC15H15ClN-
Molecular Weight244.74 g/mol
Structural Identifiers
SMILESC1CNC(C2=CC=CC=C21)C3=CC=CC=C3.[Cl-]
InChIInChI=1S/C15H15N.ClH/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h1-9,15-16H,10-11H2;1H/p-1
InChIKeyCPJJLGSNPKSIJC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-1,2,3,4-tetrahydroisoquinoline Chloride: Core Structural and Pharmacological Identity for Informed Sourcing


1-Phenyl-1,2,3,4-tetrahydroisoquinoline chloride (CAS 5464-92-6) is the hydrochloride salt of a bicyclic tetrahydroisoquinoline (THIQ) scaffold bearing a C-1 phenyl substituent. It serves as a privileged intermediate in the industrial synthesis of the overactive bladder drug solifenacin succinate (Vesicare), acting as a selective M3 muscarinic receptor antagonist precursor [1]. Beyond its synthetic utility, the 1-phenyl-THIQ chemotype has been extensively characterized as a dopamine D1 receptor ligand, where it demonstrates higher D1 affinity than its 1‑benzyl and 4‑phenyl analogs [2]. The hydrochloride salt form offers distinct handling and stability advantages over the free base that are critical for laboratory and industrial procurement decisions.

Why Generic Substitution of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Chloride Risks Experimental and Manufacturing Inconsistency


Tetrahydroisoquinoline derivatives cannot be interchanged casually because the position and nature of the C-1 substituent profoundly alter both biological activity and synthetic utility. In dopamine receptor assays, the 1‑phenyl analog exhibits D1 receptor affinity (Ki ≈ 140 nM) that is superior to the 1‑benzyl and 4‑phenyl regioisomers [1]. Conversely, the 1‑benzyl analog preferentially targets D2 receptors and cardiac ion channels with a completely distinct selectivity profile [2]. In pharmaceutical manufacturing, only the (S)-1‑phenyl enantiomer with specific polymorphic form is accepted as the solifenacin intermediate; optical purity >98% ee is a mandatory specification [3]. The chloride salt form further differentiates itself from the free base through a melting point elevation of over 120 °C, directly impacting storage, formulation, and reaction conditions. Substituting any of these parameters—substituent, stereochemistry, or salt form—will yield a compound with non‑equivalent biological readout or rejected batch quality.

Quantitative Differentiation Evidence for 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Chloride Versus Closest Analogs


D1 Dopamine Receptor Affinity: 1-Phenyl-THIQ Surpasses 1-Benzyl and 4-Phenyl Isomers

In a direct head-to-head competition binding study using rat striatal membranes, the 1‑phenyl‑THIQ scaffold demonstrated higher D1 receptor affinity than its 1‑benzyl and 4‑phenyl analogs. The rank order was SCH23390 > 1‑phenyl > 1‑benzyl > 4‑phenyl [1]. A representative 1‑phenyl‑THIQ analog (BDBM50367602) exhibited a Ki of 140 nM at the D1A receptor, measured via displacement of [3H]SCH23390 (0.25 nM) [2]. In contrast, the 1‑benzyl analog showed negligible D1 affinity while preferentially binding D2 receptors. This quantitative affinity gap means that for any neuroscience program targeting D1‑mediated pathways, 1‑phenyl‑THIQ is the only viable choice among this isomeric series.

D1 dopamine receptor structure-activity relationship binding affinity

NMDA Receptor Antagonism: Quantitative Comparison of 1-Methyl-1-Phenyl-THIQ vs. MK-801

Although the reference data are for the N‑methyl congener FR115427 ((+)-1‑methyl‑1‑phenyl‑1,2,3,4‑tetrahydroisoquinoline hydrochloride), this compound shares the identical 1‑phenyl‑THIQ core and provides a quantitative baseline for the chemotype's NMDA pharmacology. In rat brain membrane binding assays, FR115427 inhibited [3H]TCP binding with an IC50 of 0.249 µM and [3H]MK‑801 binding with an IC50 of 0.312 µM [1]. In functional in vivo anticonvulsant assays, FR115427 was approximately 10‑fold less potent than MK‑801 against NMDA‑induced seizures, and 100‑fold less potent in inducing locomotor activity [1]. Importantly, FR115427 showed no inhibition of [3H]CPP or [3H]glycine binding, confirming selectivity for the NMDA ion channel site rather than the glutamate or glycine recognition sites.

NMDA receptor antagonist anticonvulsant receptor binding

Solifenacin Intermediate: Unique Industrial Requirement for Enantiopure (S)-1-Phenyl-THIQ

1‑Phenyl‑1,2,3,4‑tetrahydroisoquinoline is the essential chiral building block for solifenacin succinate (Vesicare), a globally marketed M3 antagonist for overactive bladder [1][2]. The industrial synthesis demands the (S)‑enantiomer with specific polymorphic form; optical purity of ≥98% ee is a standard vendor specification . This application is unique to the 1‑phenyl‑THIQ scaffold—the 1‑benzyl and 4‑phenyl analogs have no comparable role in any approved pharmaceutical synthesis. Patents describe dedicated optical resolution processes using tartrate salt formation to achieve the required enantiopurity [2]. The chloride salt is the common entry form for further derivatization to the carbamate ester of solifenacin.

solifenacin synthesis chiral intermediate pharmaceutical manufacturing

Hydrochloride Salt Thermal Stability: Melting Point >223°C vs. Free Base ~100°C

The chloride (hydrochloride) salt of 1‑phenyl‑1,2,3,4‑tetrahydroisoquinoline exhibits a melting point of approximately 223 °C , compared to 98–102 °C for the free base . This >120 °C elevation in melting point translates directly to improved thermal robustness during storage and reaction setup. The salt is a solid at room temperature with defined crystalline properties, whereas the free base can be more prone to oxidative degradation (vendor recommendation: store free base under inert gas, <15 °C) . This differential is critical for laboratories operating without cold storage or inert atmosphere capabilities.

salt form thermal stability handling properties

Distinct Biological Target Engagement vs. 1-Benzyl-THIQ: D1/D2 Selectivity Inversion and Cardiac Ion Channel Activity

The 1‑benzyl analog demonstrates a fundamentally different biological profile. At dopamine receptors, it preferentially binds D2 over D1 (Ki = 3570 nM at D2 [1]), contrasting with the 1‑phenyl analog's D1 preference (Ki = 140 nM at D1). Additionally, 1‑benzyl‑THIQ (S49) inhibits the transient outward potassium current (Ito) in rat ventricular myocytes with an IC50 of 2.7–4.3 µM [2], indicating cardiac ion channel activity not reported for the 1‑phenyl series. This dual D2/cardiac profile makes the 1‑benzyl analog unsuitable as a substitute in D1‑focused CNS programs and introduces potential cardiovascular confounding in in vivo experiments.

D2 dopamine receptor cardiac ion channel off-target profile

Validated Chiral Purity Specifications: Enantiomeric Excess ≥98% as Standard Procurement Grade

Commercial suppliers of enantiopure 1‑phenyl‑1,2,3,4‑tetrahydroisoquinoline routinely provide optical purity of ≥98% ee as determined by chiral GC . This specification is supported by validated enantioseparation methods on polysaccharide‑based chiral stationary phases (Chiralpak IC, Lux Cellulose‑1) using normal‑phase, polar organic, and reversed‑phase conditions [1]. The (S)‑enantiomer is the eutomer required for solifenacin synthesis, and the optical purity specification is directly traceable to regulatory quality requirements for the drug substance. No comparable chiral purity ecosystem exists for the 1‑benzyl or 4‑phenyl analogs, which are primarily available as racemates or research‑grade material.

chiral purity enantiomeric excess quality specification

Highest-Value Application Scenarios for 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Chloride Based on Quantitative Evidence


GMP Solifenacin Intermediate Manufacturing

The (S)-1‑phenyl‑1,2,3,4‑tetrahydroisoquinoline chloride is the direct precursor for solifenacin succinate, an FDA‑approved M3 antagonist (Vesicare) with established global market presence [1]. The chloride salt form is preferred for the carbamate coupling step with quinuclidin‑3‑yl chloroformate. Enantiopurity ≥98% ee is mandatory, as documented in patent literature and vendor specifications [2]. This scenario leverages the unique synthetic pathway exclusivity—no other THIQ isomer can substitute—making procurement of the correct enantiomer a regulatory necessity.

D1 Dopamine Receptor Pharmacology Tool Compound Studies

For in vitro D1 receptor binding and functional assays, the 1‑phenyl‑THIQ scaffold provides the highest D1 affinity within the isomeric series, with a representative Ki of 140 nM [3]. The 1‑benzyl analog is contraindicated due to preferential D2 binding (Ki = 3570 nM) and cardiac Ito channel activity [4]. The chloride salt's superior thermal stability (mp 223 °C vs. 100 °C free base) ensures consistent compound integrity across repeated freeze‑thaw cycles and long‑term storage .

NMDA Receptor Ion Channel Blocker Development

The 1‑phenyl‑THIQ chemotype, exemplified by FR115427, demonstrates NMDA ion channel blockade with defined potency (IC50 = 0.249 µM for [3H]TCP displacement) and a 100‑fold separation from behavioral activation relative to MK‑801 [5]. This therapeutic window differentiation makes the scaffold attractive for CNS programs seeking NMDA antagonism with reduced psychotomimetic liability. The chloride salt form is suitable for direct use in in vivo dosing solutions.

Chiral Separation Method Development and Validation

The validated polysaccharide‑based chiral stationary phase methods for 1‑phenyl‑1,2,3,4‑tetrahydroisoquinoline enantiomers (Chiralpak IC, Lux Cellulose‑1) [6] provide a ready‑to‑implement analytical framework for quality control laboratories. Procurement of the racemic chloride salt enables method development and system suitability testing, while procurement of enantiopure material supports calibration and reference standard preparation.

Quote Request

Request a Quote for 1-Phenyl-1,2,3,4-tetrahydroisoquinoline chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.